1-Methoxy-8-phenylnaphthalene
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Overview
Description
1-Methoxy-8-phenylnaphthalene is an organic compound belonging to the class of arylnaphthalenes It is characterized by a naphthalene ring substituted with a methoxy group at the first position and a phenyl group at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-8-phenylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-naphthol with phenylmagnesium bromide, followed by methylation using methyl iodide in the presence of a base such as potassium carbonate . Another method includes the use of 1-methoxynaphthalene as a starting material, which undergoes a Friedel-Crafts alkylation with benzene in the presence of a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-8-phenylnaphthalene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The phenyl group can be reduced to a cyclohexyl group using hydrogenation catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Bromine in acetic acid for bromination; sulfuric acid for sulfonation.
Major Products:
Oxidation: 1-Formyl-8-phenylnaphthalene.
Reduction: 1-Methoxy-8-cyclohexylnaphthalene.
Substitution: 1-Methoxy-8-bromo- or 1-methoxy-8-sulfonyl-naphthalene.
Scientific Research Applications
1-Methoxy-8-phenylnaphthalene has several applications in scientific research:
Mechanism of Action
The mechanism by which 1-Methoxy-8-phenylnaphthalene exerts its effects involves interactions with various molecular targets and pathways. For instance, its antioxidant activity is attributed to the ability of the methoxy group to donate electrons, neutralizing free radicals. Additionally, its anti-inflammatory properties may involve the inhibition of pro-inflammatory enzymes and cytokines .
Comparison with Similar Compounds
1-Methoxy-8-phenylnaphthalene can be compared with other arylnaphthalene compounds such as:
1-Methoxy-8-bromonaphthalene: Similar in structure but with a bromine substituent, leading to different reactivity and applications.
1-Methoxy-8-nitronaphthalene: Contains a nitro group, which significantly alters its chemical and biological properties.
1-Methoxy-8-hydroxynaphthalene: The hydroxyl group enhances its solubility and reactivity in aqueous environments.
The uniqueness of this compound lies in its balanced combination of hydrophobic and hydrophilic properties, making it versatile for various applications in both organic synthesis and material science.
Properties
IUPAC Name |
1-methoxy-8-phenylnaphthalene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O/c1-18-16-12-6-10-14-9-5-11-15(17(14)16)13-7-3-2-4-8-13/h2-12H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIMGSONFFUMOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=CC=C2)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704765 |
Source
|
Record name | 1-Methoxy-8-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103392-94-5 |
Source
|
Record name | 1-Methoxy-8-phenylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704765 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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